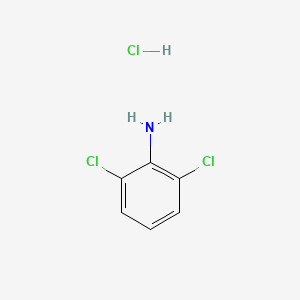

2,6-Dichloroaniline hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

33663-43-3 |

|---|---|

Molecular Formula |

C6H6Cl3N |

Molecular Weight |

198.5 g/mol |

IUPAC Name |

2,6-dichloroaniline;hydrochloride |

InChI |

InChI=1S/C6H5Cl2N.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3H,9H2;1H |

InChI Key |

HHTCWTPRRICITN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dichloroaniline and Its Hydrochloride Salt

Classical and Emerging Synthesis Pathways

The primary methods for synthesizing 2,6-dichloroaniline (B118687) involve the manipulation of aromatic precursors through chlorination, hydrogenation, and multi-step reaction sequences.

Direct chlorination of aniline (B41778) is complex as the amino group is highly activating, making it difficult to selectively obtain the 2,6-dichloro isomer. A common outcome is the formation of 2,4,6-trichloroaniline (B165571). To achieve the desired substitution pattern, multi-step procedures are often employed.

One such method begins with the chlorination of aniline in dilute hydrochloric acid with hydrogen peroxide. This process yields 2,4,6-trichloroaniline hydrochloride, which is then isolated. google.com The 2,4,6-trichloroaniline is subsequently acetylated to protect the amino group, forming 2,4,6-trichloroacetanilide. This intermediate undergoes a reduction reaction to selectively remove the chlorine atom at the 4-position, yielding 2,6-dichloroacetanilide, which is finally hydrolyzed to give 2,6-dichloroaniline. google.com

A more intricate strategy involves protecting the para-position of an aniline derivative before chlorination. For instance, an anilide, such as an acetanilide, can be brominated at the 4-position. This 4-bromoanilide then undergoes chlorination at the 2- and 6-positions. The final steps involve the reductive removal of the bromine atom and hydrolysis of the amide to yield the target 2,6-dichloroaniline. googleapis.comgoogle.com This method prevents overchlorination and directs the substitution to the desired ortho positions. googleapis.comgoogleapis.com

| Starting Material | Key Steps | Intermediate(s) | Final Product | Ref |

| Aniline | 1. Chlorination (HCl, H₂O₂) 2. Acetylation 3. Reductive dechlorination 4. Hydrolysis | 2,4,6-Trichloroaniline; 2,4,6-Trichloroacetanilide; 2,6-Dichloroacetanilide | 2,6-Dichloroaniline | google.com |

| Acetanilide Derivative | 1. p-Bromination 2. o-Chlorination 3. Reductive debromination 4. Hydrolysis | 4-Bromoanilide; 2,6-Dichloro-4-bromoanilide | 2,6-Dichloroaniline | googleapis.comgoogle.com |

A primary industrial route for producing 2,6-dichloroaniline is the hydrogenation of 2,6-dichloronitrobenzene. wikipedia.org This reaction involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂). The process is typically carried out using a catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. gychbjb.com

The efficiency and selectivity of this hydrogenation can be influenced by the properties of the catalyst. For example, in the related synthesis of 3,4-dichloroaniline (B118046) from 3,4-dichloronitrobenzene, it was found that a Pd/C catalyst with a larger palladium particle size resulted in better selectivity and fewer side reactions. gychbjb.com This highlights the importance of catalyst design in achieving high-purity products.

| Starting Material | Reaction Type | Catalyst | Key Features | Final Product | Ref |

| 2,6-Dichloronitrobenzene | Catalytic Hydrogenation | Pd/C | Reduction of nitro group | 2,6-Dichloroaniline | wikipedia.orggychbjb.com |

A well-established laboratory-scale synthesis starts from sulfanilamide (B372717) (p-aminobenzenesulfonamide). wikipedia.orgorgsyn.org This method involves two main transformations: chlorination and desulfonation.

Initially, sulfanilamide is treated with a chlorinating agent. A common procedure uses hydrochloric acid and hydrogen peroxide to chlorinate the positions ortho to the amino group, forming 3,5-dichloro-4-aminobenzenesulfonamide (3,5-dichlorosulfanilamide). orgsyn.org In the second step, the sulfanilamide derivative is hydrolyzed, typically by boiling it in 70% sulfuric acid. This removes the sulfonamide group (-SO₂NH₂) and yields 2,6-dichloroaniline. orgsyn.org This route, while convenient and providing good yields, can be more expensive due to the cost of the starting materials. orgsyn.orgpatsnap.com A total yield of 50-55% based on the initial sulfanilamide has been reported. orgsyn.org

| Starting Material | Key Steps | Reagents | Intermediate | Final Product | Ref |

| Sulfanilamide | 1. Chlorination 2. Hydrolytic Desulfonation | 1. HCl, H₂O₂ 2. H₂SO₄, Heat | 3,5-Dichlorosulfanilamide | 2,6-Dichloroaniline | orgsyn.orggoogle.com |

A related pathway starts with p-aminobenzenesulfonic acid, which is reacted with di(trichloromethyl) carbonate to form a diphenylurea-4,4'-disulfonic acid derivative. This intermediate then undergoes on-ring chlorination and hydrolysis to yield the final product. google.com This method is noted for its high selectivity and mild reaction conditions. google.com

| Starting Material | Key Steps | Reported Yield | Key Features | Final Product | Ref |

| N,N'-Diphenylurea | 1. Sulfonation 2. Chlorination 3. Hydrolysis | >65% | High yield | 2,6-Dichloroaniline | google.com |

| p-Aminobenzenesulfonic acid | 1. Reaction with di(trichloromethyl) carbonate 2. Chlorination 3. Hydrolysis | 76% | High selectivity, mild conditions | 2,6-Dichloroaniline | google.com |

Advances in synthetic chemistry have led to the development of more efficient and selective methods for preparing 2,6-dichloroaniline. These often involve specialized catalysts and optimized reaction conditions.

In the pathway involving bromination and chlorination of anilides, conducting the chlorination in the presence of a bicarbonate/water buffer has been shown to be an improvement. googleapis.comgoogleapis.com Furthermore, catalytic systems are crucial. The reductive removal of the 4-bromo substituent is achieved through catalytic hydrogenolysis using catalysts like palladium on carbon (Pd/C). googleapis.comgoogleapis.com

For the hydrogenation of dichloronitrobenzene precursors, the choice of catalyst is critical. Tungsten carbide has been mentioned as a catalyst for the hydrogenation reduction of 2,3-dichloronitrobenzene. patsnap.com In another approach, the amination of 1,2,3-trichlorobenzene (B84244) to produce a mixture of dichloroanilines can be catalyzed by copper chloride dihydrate. patsnap.com

| Synthetic Step | Catalyst/System | Function | Benefit | Ref |

| Chlorination of 4-bromoanilide | Bicarbonate/water buffer | Improved reaction environment | Enhanced process | googleapis.comgoogleapis.com |

| Reductive Debromination | Palladium on Carbon (Pd/C) | Catalytic hydrogenolysis | Selective removal of bromine | googleapis.comgoogleapis.com |

| Amination of 1,2,3-trichlorobenzene | Copper (II) chloride dihydrate | Catalyzes amination | Enables use of alternative feedstock | patsnap.com |

Process Optimization for Industrial and Laboratory Production

Conversely, some routes are better suited for laboratory-scale synthesis where cost may be less of a concern than convenience and equipment availability. The synthesis from sulfanilamide is a classic example of a convenient, though more expensive, laboratory preparation detailed in Organic Syntheses. orgsyn.org

A key optimization strategy in both settings is the development of "integrated processes" where multiple reaction steps are carried out in a single reaction vessel. This minimizes the need to isolate and purify intermediates, saving time, resources, and reducing waste. googleapis.comgoogle.com

Control of By-product Formation and Purity Assessment in Synthetic Processes

The control of by-product formation and rigorous purity assessment are critical steps in the synthesis of 2,6-dichloroaniline to ensure its suitability for use as an intermediate in the production of pharmaceuticals and other chemicals. Various synthetic routes result in different impurity profiles, necessitating specific purification techniques and analytical methods for quality control.

One of the key challenges in the synthesis of 2,6-dichloroaniline is preventing the formation of isomers and other chlorinated species. For instance, during the chlorination of 4-nitroaniline (B120555) to produce the precursor 2,6-dichloro-4-nitroaniline (B1670479), the formation of 2-chloro-4-nitroaniline (B86195) is a notable by-product. google.com Process control, such as adjusting reaction temperatures, can influence the final purity. In one described method, post-chlorination at 70°C resulted in a product with 97.5% purity of 2,6-dichloro-4-nitroaniline and a reduced impurity of 0.8% of 2-chloro-4-nitroaniline. google.com In contrast, another variation yielded a product with 96% purity and a 2.1% content of the same impurity. google.com

The synthesis route starting from sulfanilamide also requires careful management to achieve high purity. A laboratory-scale preparation involves the chlorination of sulfanilamide to 3,5-dichlorosulfanilamide, followed by desulfonation. orgsyn.org The resulting 2,6-dichloroaniline can be purified by steam distillation. If the product is colored, a second steam distillation can be performed, which has a recovery rate of over 90% and yields a white product. orgsyn.org

A method starting from 3,5-dichloro-4-amino-benzoate (B8510375) in an autoclave, followed by recovery via steam distillation, has been reported to produce 2,6-dichloroaniline with a high purity of 99.8% and a yield of 80%. prepchem.com

Purity assessment is commonly performed using chromatographic techniques. Gas Chromatography (GC) is a standard method for determining the purity of 2,6-dichloroaniline, with commercial grades often specifying a purity of over 99.0% by GC. tcichemicals.com For more detailed analysis and identification of trace impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is employed. analytice.com High-Pressure Liquid Chromatography (HPLC) is also utilized, for example, in assessing the purity of intermediates like 2,6-dichloro-4-nitroaniline, where it can quantify the main product and by-products. google.com

The table below summarizes the purity and yield data from various synthetic approaches mentioned in the literature.

| Starting Material | Key Process Steps | Product Purity | Yield | Reference |

| 3,5-dichloro-4-amino-benzoate | Heating in autoclave, steam distillation | 99.8% | 80% | prepchem.com |

| 4-nitroaniline | Chlorination | 97.5% (of intermediate) | 88% (of intermediate) | google.com |

| Sulfanilamide | Chlorination, desulfonation, steam distillation | High (white product after second distillation) | 50-55% (based on sulfanilamide) | orgsyn.org |

The table below details findings from a multi-step synthesis starting from aniline.

| Intermediate | Reaction Step | Reagents | Yield | Reference |

| 2,4,6-trichloroaniline | Chlorination of aniline | Hydrogen peroxide, Hydrochloric acid | 90.8% - 93.1% | google.com |

| 2,6-dichloroaniline | Full process from aniline | Acetic anhydride, Hydrogen, Alkali solution | 70.9% - 72.2% | google.com |

Ultimately, the choice of synthetic method and purification technique is determined by the desired purity level, cost-effectiveness, and scalability for industrial production.

Environmental Transformation and Degradation Mechanisms of 2,6 Dichloroaniline

Microbial Biodegradation Pathways

The biodegradation of 2,6-dichloroaniline (B118687) is a key process in its environmental dissipation, involving various microorganisms and metabolic pathways.

Aerobic Biotransformation by Bacterial Strains and Consortia

Under aerobic conditions, several bacterial strains and consortia have demonstrated the ability to transform 2,6-dichloroaniline. While specific studies on the aerobic degradation of 2,6-dichloroaniline are limited, research on similar compounds, such as other chloroanilines and dinitrotoluenes, provides insights into potential pathways. For instance, bacterial strains like Burkholderia cepacia JS850 and Hydrogenophaga palleronii JS863 have been shown to mineralize 2,6-dinitrotoluene (B127279), initiating the process with a dioxygenation reaction. nih.gov The use of microbial consortia, which are mixed cultures of different bacterial species, can enhance the degradation of pollutants. mdpi.comnih.gov For example, a consortium of five different bacterial strains was effective in the aerobic biodegradation of trichloroethylene (B50587). nih.gov This suggests that a similar synergistic approach could be effective for 2,6-dichloroaniline. The initial steps in the aerobic degradation of chloroanilines often involve dioxygenase enzymes that incorporate oxygen into the aromatic ring, leading to the formation of catechols.

Anaerobic Dechlorination Processes and Reductive Pathways

In anaerobic environments, such as sediments and groundwater, reductive dechlorination is a significant degradation pathway for chlorinated aromatic compounds. Studies have shown that anaerobic microorganisms can dechlorinate various dichloroanilines. asm.orgnih.gov For example, the reductive dechlorination of 2,3-dichloroaniline (B127971) to aniline (B41778) has been observed in an anaerobic enrichment culture dominated by Dehalobacter. sciety.orgacs.org This process occurs sequentially, with 2,3-dichloroaniline first being dechlorinated to 2-chloroaniline (B154045) and 3-chloroaniline (B41212), which are then further dechlorinated to aniline. acs.org The dechlorination of 2,4-dichloroaniline (B164938) and 3,4-dichloroaniline (B118046) to their respective monochloroaniline products has also been demonstrated in anaerobic pond sediment. asm.orgnih.gov The rate of these reactions can be enhanced in sediments previously acclimated to other chlorinated compounds like dichlorophenols, indicating a phenomenon known as cross-acclimation. asm.orgnih.gov

Identification and Characterization of Microbial Degrading Enzymes

The microbial degradation of aromatic compounds like 2,6-dichloroaniline is facilitated by specific enzymes. In aerobic pathways, dioxygenases are key enzymes that initiate the breakdown of the aromatic ring. For instance, the degradation of 2,6-dinitrotoluene involves a dioxygenase that converts it to 3-methyl-4-nitrocatechol. nih.gov In the case of 2-chloro-4-nitroaniline (B86195) degradation by a Rhodococcus species, a flavin-dependent monooxygenase is responsible for the initial removal of the nitro group. plos.org Lignin-degrading enzymes, such as lignin (B12514952) peroxidase and manganese peroxidase, produced by bacteria like Bacillus aryabhattai and Acinetobacter lwoffii, also show potential for degrading aromatic compounds. nih.gov In anaerobic reductive dechlorination, the key enzymes are reductive dehalogenases, which catalyze the removal of chlorine atoms from the aromatic ring.

Elucidation of Intermediate Metabolites in Biodegradation

Identifying the intermediate metabolites is crucial for understanding the complete biodegradation pathway. In the anaerobic dechlorination of 2,3-dichloroaniline, 2-chloroaniline and 3-chloroaniline have been identified as transient intermediates before the final product, aniline, is formed. sciety.orgacs.org Similarly, the degradation of 3,4-dichloroaniline in anaerobic sediment leads to the formation of 3-chloroaniline. asm.org In the aerobic degradation of 2-chloro-4-nitroaniline, the identified intermediates are 4-amino-3-chlorophenol (B108459) and 6-chlorohydroxyquinol. plos.org The study of the herbicide metabolite 2,6-dichlorobenzamide (B151250) (BAM) degradation revealed the accumulation of 2,6-dichlorobenzoate, indicating an initial amidase activity. nih.gov

Factors Influencing Microbial Degradation Kinetics

The rate of microbial degradation of 2,6-dichloroaniline is influenced by several factors. The initial concentration of the compound can affect the degradation kinetics. For example, the degradation of 2,6-dichloro-4-nitrophenol (B181596) by Cupriavidus sp. CNP-8 followed specific growth rate kinetics with a half-saturation constant and an inhibition constant. nih.gov The presence of other compounds can also play a role. For instance, the presence of toluene (B28343) was found to enhance the degradation rate of trichloroethylene by an aerobic consortium. nih.gov In anaerobic systems, the acclimation of the microbial community to similar chlorinated compounds can significantly reduce the lag period and increase the rate of dechlorination. asm.orgnih.gov The kinetics of microbial reductive dechlorination of various chloroanilines have been modeled using the Michaelis-Menten equation, with measured dechlorination rates and half-saturation coefficients. nih.gov

Abiotic Degradation Processes

Photocatalytic Degradation Kinetics and Mechanisms

Photocatalysis has emerged as a promising technology for the degradation of persistent organic pollutants like 2,6-dichloroaniline. This process typically involves the use of semiconductor materials that, upon irradiation with light, generate highly reactive species capable of breaking down complex organic molecules.

Heterogeneous Photocatalysis with Nanocomposite Catalysts

The use of nanocomposite catalysts, such as those based on titanium dioxide (TiO2), has shown effectiveness in the degradation of chlorinated aromatic compounds. mdpi.comnih.gov These nanomaterials offer a large surface area for the reaction to occur. mdpi.com In heterogeneous photocatalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid or gaseous medium. mdpi.com For instance, TiO2 nanoparticles, often in the anatase form, are commonly employed due to their high photocatalytic activity and stability. mdpi.com The process involves the generation of electron-hole pairs in the catalyst upon light absorption, leading to the formation of reactive oxygen species (ROS) like hydroxyl radicals (•OH) that attack the pollutant molecules. mdpi.comnih.gov Studies on similar chlorinated compounds, such as 1,2-dichloroethane (B1671644) and 2,4-dichlorophenol, have demonstrated the feasibility of using nanocomposites like PAni-TiO2 and silver halides (Ag/AgX) for their degradation. nih.govnih.gov

Kinetic Modeling and Activation Energy Studies

The kinetics of photocatalytic degradation are often described by the Langmuir-Hinshelwood (L-H) model, which relates the degradation rate to the concentration of the pollutant and its adsorption onto the catalyst surface. mdpi.comnih.govnih.gov This model often simplifies to a pseudo-first-order kinetic model at low pollutant concentrations. nih.gov

Kinetic studies are crucial for understanding the reaction mechanism and optimizing the degradation process. nih.gov The rate of degradation is influenced by several factors, including the initial concentration of the pollutant, the catalyst loading, the pH of the solution, and the intensity of the light source. nih.gov For example, in the photocatalytic degradation of similar compounds, the rate was found to increase with catalyst loading up to an optimal point, beyond which the turbidity of the solution can hinder light penetration. nih.gov The activation energy, determined from the Arrhenius equation by studying the reaction rate at different temperatures, provides insight into the energy barrier of the degradation process.

Photolysis and Phototransformation in Aquatic Environments

In aquatic environments, 2,6-dichloroaniline can undergo photolysis, which is the degradation of the molecule by direct absorption of light, and phototransformation, which involves indirect degradation through reactions with photochemically generated reactive species. nih.govnih.gov The direct photolysis quantum yield, a measure of the efficiency of the direct light-induced degradation, is a key parameter in assessing this pathway. nih.gov

Indirect phototransformation involves reactions with species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals, which are formed from the irradiation of natural water components like dissolved organic matter and nitrates. nih.gov For a similar compound, 2,4-dichloro-6-nitrophenol, reactions with •OH and ¹O₂ were found to be the main phototransformation processes. nih.gov The prevalence of each pathway depends on the water chemistry, with •OH-mediated reactions being more significant in waters with low organic content and ¹O₂ reactions dominating in organic-rich waters. nih.gov

Environmental Fate and Transport in Ecosystems (Soil, Water, Sediment)

The movement and distribution of 2,6-dichloroaniline in the environment are governed by its physical and chemical properties, as well as the characteristics of the surrounding ecosystem. marylandgolfbmp.orgitrcweb.org Key properties influencing its fate include its solubility in water, its tendency to adsorb to soil and sediment particles (measured by the soil organic carbon-water (B12546825) partitioning coefficient, Koc), and its volatility. marylandgolfbmp.org

In Soil: 2,6-dichloroaniline's mobility in soil is largely dependent on its adsorption characteristics. marylandgolfbmp.org Compounds with high Koc values tend to be strongly adsorbed to soil organic matter, which limits their leaching into groundwater but can make them more susceptible to surface runoff. marylandgolfbmp.org Conversely, weakly sorbed compounds are more likely to move through the soil profile and potentially contaminate groundwater. marylandgolfbmp.org

In Water: In aquatic systems, 2,6-dichloroaniline can be transported in both dissolved and particle-bound forms. clu-in.org Its partitioning between the water column and sediment is influenced by its hydrophobicity. clu-in.org More hydrophobic compounds tend to associate with suspended particles and eventually settle into the sediment. clu-in.org

In Sediment: Sediments can act as a long-term sink for persistent organic pollutants. clu-in.org The fate of 2,6-dichloroaniline in sediments is complex, involving processes of sorption, desorption, burial, and potential resuspension. clu-in.org The chemical environment of the sediment, such as pH and redox potential, can influence the bioavailability and transformation of the compound. clu-in.org

Persistence and Recalcitrance in Natural Systems

The persistence of 2,6-dichloroaniline in the environment is a measure of how long it remains in a particular environmental compartment before being degraded or transformed. marylandgolfbmp.org Recalcitrance refers to its resistance to degradation.

The persistence of organic compounds is influenced by a combination of their chemical structure and environmental factors. researchgate.net Generally, chlorinated aromatic compounds can be resistant to biodegradation. clu-in.org The presence of chlorine atoms on the aromatic ring can make the molecule more stable and less susceptible to microbial attack. The persistence of a chemical is often characterized by its half-life in different environmental media (soil, water, etc.), which is the time it takes for half of the initial amount of the substance to disappear. researchgate.net

Interactive Data Table: Physicochemical Properties of 2,6-Dichloroaniline

| Property | Value | Implication for Environmental Fate |

| Molecular Formula | C₆H₅Cl₂N | Basic structure for degradation analysis. nih.gov |

| Molar Mass | 162.01 g/mol | Influences transport and diffusion. nih.gov |

| Melting Point | 39 °C | Affects its physical state in the environment. wikipedia.org |

| XLogP3 | 2.8 | Indicates a moderate potential for bioaccumulation and sorption to organic matter. nih.gov |

Advanced Analytical Methodologies for the Determination of 2,6 Dichloroaniline and Its Hydrochloride Salt

Chromatographic Separation and Detection Techniques

Chromatographic methods are the gold standard for the separation, identification, and quantification of 2,6-dichloroaniline (B118687) in complex mixtures due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components in a liquid sample. For 2,6-dichloroaniline, a reverse-phase (RP) HPLC method is typically employed. sielc.comsielc.com In this mode, the stationary phase (column) is nonpolar (e.g., C18), and the mobile phase is a more polar solvent mixture.

The separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. A common mobile phase consists of acetonitrile and/or methanol mixed with water, often with an acid like phosphoric or formic acid to control pH and ensure good peak shape. sielc.comsielc.com

A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, measures absorbance across a wide range of wavelengths simultaneously. This provides a three-dimensional dataset (absorbance vs. time vs. wavelength), which is invaluable for method development, peak purity assessment, and compound identification based on its UV spectrum. mdpi.com The method's validation typically includes assessments of linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy. mdpi.commdpi.com

| Parameter | Typical Conditions |

| Column | Reverse-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) mdpi.com |

| Mobile Phase | Acetonitrile and water with an acidifier (e.g., phosphoric acid) sielc.comsielc.com |

| Detection | Diode Array Detector (DAD) |

| Flow Rate | 1.0 mL/min mdpi.com |

| LOD/LOQ | Typically in the low µg/mL to ng/mL range. phcog.comresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique ideal for the analysis of volatile and semi-volatile compounds like 2,6-dichloroaniline. The sample extract is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of a capillary column. researchgate.nettandfonline.com

As the separated components elute from the column, they enter the mass spectrometer, which acts as the detector. In the MS, molecules are ionized (typically by electron impact, EI), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z). The fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that allows for highly confident identification of the compound. nih.gov Quantification is achieved by integrating the area of a specific, abundant ion's peak. For enhanced sensitivity, tandem mass spectrometry (GC-MS-MS) can be used. researchgate.nettandfonline.com

| Parameter | Typical Conditions |

| Column | Fused silica capillary column (e.g., SE-54 or SE-30) epa.gov |

| Carrier Gas | Helium or Hydrogen epa.govpublications.gc.ca |

| Injector Temperature | 180°C tandfonline.com |

| Oven Program | Temperature gradient, e.g., start at 70°C, ramp to 280°C. tandfonline.com |

| Detector | Mass Spectrometer (MS) or Tandem Mass Spectrometer (MS-MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV publications.gc.ca |

| Characteristic m/z ions | 161 (Molecular Ion), 163 (Isotope Peak), 125, 90 nih.gov |

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that offers improved resolution, sensitivity, and reproducibility. rphsonline.com The technique utilizes HPTLC plates coated with a uniform layer of fine particles (e.g., silica gel) as the stationary phase. rphsonline.com

A small, precise volume of the sample is applied to the plate as a narrow band. The plate is then placed in a sealed chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, separating the sample components based on their differential adsorption to the stationary phase and solubility in the mobile phase.

After development, the separated spots are visualized under UV light or by spraying with a derivatizing reagent. Quantification is performed using a densitometer, which scans the plate and measures the absorbance or fluorescence of the spots. HPTLC is advantageous for its ability to analyze multiple samples simultaneously, its low cost per sample, and the minimal sample preparation required. researchgate.netscientificlabs.co.uk

| Parameter | Description |

| Stationary Phase | Pre-coated HPTLC plates (e.g., Silica gel 60 F254). rphsonline.com |

| Mobile Phase | A mixture of organic solvents (e.g., chloroform-methanol), selected based on analyte polarity. iipseries.org |

| Sample Application | Automated, as narrow bands, for precision. |

| Development | In a controlled, saturated chromatographic chamber over a short distance (e.g., 6 cm). rphsonline.com |

| Detection | Densitometric scanning at a specific wavelength (e.g., 254 nm). |

| Quantification | Based on the relationship between peak area and the amount of substance. |

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the separation and determination of various compounds, including aniline (B41778) and its derivatives. CE offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples. mdpi.commdpi.com The fundamental principle of CE lies in the differential migration of charged analytes within a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. mdpi.comnih.gov The separation is based on differences in the analytes' charge-to-size ratios, which dictates their electrophoretic mobility. mdpi.com

Several modes of CE, including capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed for the analysis of chloroanilines. In CZE, the separation occurs in a free solution (background electrolyte), and is primarily governed by the analytes' electrophoretic mobilities. mdpi.commdpi.com

A specific application demonstrating the utility of CE for this class of compounds involved the sensitive determination of various chloroaniline isomers in water samples. nih.gov In this study, a hollow fiber-based liquid-phase microextraction method was first used to pre-concentrate the analytes from the sample matrix. Subsequently, the enriched analytes were separated and detected using CE coupled with amperometric detection (AD). The optimal separation conditions were achieved using a specific background electrolyte and separation voltage, allowing for the successful separation of eight different aniline compounds within 25 minutes. nih.gov This method highlights the capability of CE to analyze complex environmental samples for trace levels of chloroanilines with high sensitivity. nih.gov The use of amperometric detection provides excellent sensitivity for electroactive compounds like chloroanilines. Similarly, CZE with amperometric detection has been successfully applied to the simultaneous separation and determination of nitroaniline isomers, further demonstrating the technique's suitability for analyzing substituted anilines in environmental samples like dyestuff wastewater. nih.govresearchgate.net

Method Validation and Performance Characteristics (Linearity, Precision, Accuracy, Detection and Quantification Limits, Specificity)

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate results. pharmaguideline.comscielo.br Method validation is a key requirement in quality control and is mandated by regulatory bodies to ensure the quality of analytical data. pharmaguideline.comwjpmr.com The core performance characteristics that are evaluated during method validation include linearity, precision, accuracy, detection and quantification limits, and specificity. scispace.com

Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. scispace.com It is typically evaluated by analyzing a series of standards at different concentrations and determining the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1. nih.gov

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels: repeatability and intermediate precision. scielo.br

Repeatability (Intra-assay precision): This refers to the precision under the same operating conditions over a short interval of time. pharmaguideline.com

Intermediate Precision: This expresses the variations within a single laboratory, such as on different days, with different analysts, or on different equipment. scielo.br Precision is typically expressed as the relative standard deviation (RSD) of the results. nih.gov

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of pure analyte is added to a sample matrix (spiking), and the percentage of the analyte recovered by the analysis is calculated. nih.govpharmtech.com

Detection Limit (LOD) and Quantification Limit (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. scispace.compharmtech.com The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scispace.compharmtech.com These limits are often determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. scispace.compharmtech.com

Specificity: This is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scispace.com

Table 1: Linearity, LOD, and LOQ for Dichloroaniline Isomers

| Compound | Linear Range (mg/L) | Correlation Coefficient (R²) | LOD (µg/kg) | LOQ (µg/kg) |

|---|---|---|---|---|

| 3,4-DCA | 0.001–1.000 | > 0.996 | 0.6 | 2.0 |

| 3,5-DCA | 0.001–1.000 | > 0.996 | 1.0 | 3.0 |

Data sourced from a study on 3,4-DCA and 3,5-DCA in a chive matrix using HPLC-MS/MS. nih.gov

Table 2: Accuracy and Precision for Dichloroaniline Isomers

| Compound | Spiked Level (mg/kg) | Average Recovery (%) | Precision (RSD, %) |

|---|---|---|---|

| 3,4-DCA | 0.001 | 75.3 - 86.0 | 2.1 - 8.5 |

| 0.010 | 75.3 - 86.0 | 2.1 - 8.5 | |

| 0.100 | 75.3 - 86.0 | 2.1 - 8.5 | |

| 1.000 | 75.3 - 86.0 | 2.1 - 8.5 | |

| 3,5-DCA | 0.001 | 78.2 - 98.1 | 1.4 - 11.9 |

| 0.010 | 78.2 - 98.1 | 1.4 - 11.9 | |

| 0.100 | 78.2 - 98.1 | 1.4 - 11.9 | |

| 1.000 | 78.2 - 98.1 | 1.4 - 11.9 |

Data sourced from a study on 3,4-DCA and 3,5-DCA in a chive matrix using HPLC-MS/MS. nih.gov

Application in Environmental Monitoring and Chemical Process Analysis

The development of robust analytical methodologies for 2,6-dichloroaniline is driven by its significance in two major fields: environmental monitoring and chemical process analysis.

Environmental Monitoring: 2,6-Dichloroaniline and other chloroaniline isomers are recognized as environmental pollutants. guidechem.comresearchgate.net They can enter the environment as byproducts from industrial processes or through the degradation of certain pesticides and herbicides. guidechem.comresearchgate.net Due to their potential toxicity and persistence, regulatory bodies monitor their presence in various environmental matrices such as water and soil. guidechem.com Analytical methods are essential for determining trace levels of these compounds in environmental samples to ensure compliance with environmental quality standards and to assess potential risks to ecosystems and human health. acs.org For instance, the previously mentioned CE method for chloroanilines was successfully applied to the analysis of real environmental water and sewage samples, demonstrating its utility in environmental monitoring programs. nih.gov

Chemical Process Analysis: 2,6-Dichloroaniline is a key intermediate in the chemical industry, used in the synthesis of a wide range of products, including dyes, pigments, pesticides, and pharmaceuticals. guidechem.comnbinno.comnih.gov For example, it serves as a precursor for the herbicide diuron and various dyes. nbinno.com In chemical manufacturing, analytical methods are critical for process control and quality assurance. They are used to:

Monitor the progress of chemical reactions by measuring the consumption of reactants (like 2,6-dichloroaniline) and the formation of products.

Ensure the purity of the final product by quantifying residual 2,6-dichloroaniline and any related impurities.

Analyze industrial wastewater streams to ensure that effluent discharges meet regulatory limits before being released into the environment. researchgate.net The analysis of aniline and its derivatives in industrial wastewater is a common requirement to prevent environmental contamination. researchgate.netpublications.gc.ca

Therefore, sensitive and specific analytical methods are indispensable tools for both safeguarding the environment from contamination by 2,6-dichloroaniline and for controlling its use and purity in industrial manufacturing processes.

Applications of 2,6 Dichloroaniline As a Chemical Intermediate in Industrial Chemistry

Precursor in Dyestuff Manufacturing (e.g., Azo Dyes)

2,6-Dichloroaniline (B118687) is a key precursor in the manufacturing of various dyes and pigments. nbinno.comontosight.ai A significant application lies in its use for synthesizing azo dyes. smolecule.com These dyes are characterized by the presence of the azo functional group (-N=N-) and are widely used in the textile, paint, ink, and plastics industries for coloration. nbinno.comontosight.ai The synthesis of these dyes often involves the diazotization of an aromatic amine, such as 2,6-dichloroaniline, followed by coupling with another aromatic compound. The specific structure of the resulting azo dye, and therefore its color and properties, can be tailored by the choice of the starting materials. For instance, 2,6-dichloro-4-nitroaniline (B1670479), a derivative of 2,6-dichloroaniline, is a precursor to the azo dye Disperse Brown 1. wikipedia.org

The production of reactive dyes, which form a covalent bond with the substrate they are coloring (such as cotton), is another area where 2,6-dichloroaniline is utilized. smolecule.com This strong bond results in excellent color fastness, making these dyes highly desirable for textiles. smolecule.com The global demand for dyes and pigments underscores the industrial importance of intermediates like 2,6-dichloroaniline. ontosight.ai

Role in Agrochemical Production (Herbicides, Fungicides)

In the agrochemical sector, 2,6-dichloroaniline serves as a vital intermediate in the synthesis of various pesticides, including herbicides and fungicides. smolecule.comguidechem.com These agricultural chemicals are essential for protecting crops from weeds, fungal diseases, and other pests, thereby ensuring food security and agricultural productivity. nbinno.com The specific molecular structure of 2,6-dichloroaniline allows for its incorporation into more complex molecules that exhibit desired biocidal activity. guidechem.com

The compound's role as a building block enables the creation of active ingredients that can selectively target and disrupt the biological processes of weeds and fungi. guidechem.com The development and production of effective and selective agrochemicals is a continuous process, and intermediates like 2,6-dichloroaniline are fundamental to this endeavor. nbinno.com

Synthesis of Specialized Organic Compounds and Chemical Reagents

Beyond its large-scale use in the dye and agrochemical industries, 2,6-dichloroaniline is a valuable starting material for the synthesis of a wide range of specialized organic compounds and chemical reagents. nbinno.comsmolecule.com Its reactivity allows for various chemical transformations, making it a versatile tool for organic chemists. ontosight.ai

One notable application is in the synthesis of pharmaceuticals. nbinno.comontosight.aismolecule.com For example, it is an important intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) and the antihypertensive drug clonidine. wikipedia.orgchemicalbook.com The synthesis of these widely used medications highlights the critical role of 2,6-dichloroaniline in medicinal chemistry. ontosight.ai

Furthermore, 2,6-dichloroaniline is used to create other specialized chemicals. For instance, it is a precursor in the synthesis of 2,3,4-trifluoronitrobenzene, which is a basic product for the third generation of fluoroquinolone acid drugs. google.com The ability to use 2,6-dichloroaniline to introduce specific structural motifs into larger molecules makes it an indispensable reagent in the synthesis of complex organic compounds with desired properties. google.com

Research and Development of Novel Chemical Derivatives for Industrial Applications

The utility of 2,6-dichloroaniline extends into the realm of research and development, where it serves as a platform for creating novel chemical derivatives with potential industrial applications. nbinno.comsmolecule.com Scientists are continuously exploring new ways to modify the structure of 2,6-dichloroaniline to synthesize compounds with unique properties and functionalities. ontosight.ai

This research can lead to the discovery of new dyes with improved properties, more effective and environmentally benign agrochemicals, and innovative pharmaceuticals. ontosight.ai The ongoing investigation into the chemical reactivity and potential applications of 2,6-dichloroaniline and its derivatives is a testament to its enduring importance in industrial and medicinal chemistry. ontosight.aismolecule.com The development of new synthetic methodologies and the exploration of its use in creating advanced materials are active areas of research. ontosight.ai

Advanced Theoretical and Computational Investigations of 2,6 Dichloroaniline

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic characteristics of 2,6-dichloroaniline (B118687) with high accuracy. The B3LYP functional combined with a 6-31G* or larger basis set is a commonly used method for optimizing the geometry of organic molecules. researchgate.netresearchgate.netinpressco.comnih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, defining the molecule's conformation.

For instance, a study on the closely related molecule 2,6-dichloro-4-fluoro phenol (B47542) using the B3LYP/6-311+G(d,p) level of theory provides insights into the expected structural parameters. semanticscholar.org The optimized geometry reveals the precise spatial arrangement of the atoms, influenced by the electronic effects of the chloro and amino substituents on the benzene (B151609) ring.

Beyond the molecular geometry, quantum chemical calculations illuminate the electronic properties that govern the reactivity of 2,6-dichloroaniline. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding its chemical behavior. schrodinger.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netsemanticscholar.org

Furthermore, Mulliken population analysis can be performed to calculate the partial atomic charges on each atom within the molecule. semanticscholar.orgresearchgate.netlibretexts.orgwikipedia.orgresearchgate.net This charge distribution reveals the electron-rich and electron-poor regions, which is fundamental for predicting how the molecule will interact with other chemical species. The molecular electrostatic potential (MEP) map visually represents these charge distributions, highlighting the sites susceptible to electrophilic and nucleophilic attack. semanticscholar.org

Computational Elucidation of Reaction Mechanisms (e.g., Catalysis, Degradation Pathways)

Computational chemistry is a powerful tool for mapping out the intricate pathways of chemical reactions involving 2,6-dichloroaniline. This includes its synthesis, degradation, and role in catalytic processes. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated energy barriers, providing a detailed, step-by-step understanding of the reaction mechanism.

The industrial production of 2,6-dichloroaniline often involves the hydrogenation of 2,6-dichloronitrobenzene. wikipedia.org In a laboratory setting, it can be synthesized through the halogenation of sulfanilamide (B372717) followed by desulfonation. wikipedia.org While these routes are established, computational studies can further refine them by identifying more efficient catalysts or reaction conditions. Theoretical investigations can model the interaction of reactants with a catalyst surface or complex, elucidating the electronic and steric factors that influence catalytic activity and selectivity.

The environmental degradation of 2,6-dichloroaniline is another area where computational elucidation is critical. For instance, the degradation of the similar compound 2,6-dimethyl-aniline by hydroxyl radicals (•OH), a key oxidant in the atmosphere and in advanced oxidation processes, has been studied. The identified by-products suggest that the initial attack by the •OH radical can occur at various positions on the aromatic ring, leading to the formation of hydroxylated and nitrated derivatives, as well as the opening of the aromatic ring to form smaller organic acids. A plausible degradation pathway for 2,6-dichloroaniline would likely follow a similar mechanism, initiated by •OH radical addition to the benzene ring, followed by a series of oxidation steps.

Quantitative Structure-Activity Relationships (QSARs) for Environmental Fate Prediction

Quantitative Structure-Activity Relationships (QSARs) are predictive models that correlate the chemical structure of a compound with its biological activity or environmental fate. nih.govresearchgate.netresearchgate.net These in silico models are crucial for assessing the environmental risk of chemicals like 2,6-dichloroaniline, providing a cost-effective and ethical alternative to extensive experimental testing.

A key parameter in environmental fate modeling is the soil sorption coefficient (Koc), which describes the tendency of a chemical to bind to the organic matter in soil and sediments. qsardb.orgepa.gov A high Koc value indicates that the compound is likely to be immobile in soil and may persist. QSAR models for log Koc often use molecular descriptors such as the octanol-water partition coefficient (log Kow), molecular connectivity indices, and quantum chemical parameters. researchgate.net For polar compounds like substituted anilines, artificial neural networks (ANN) have been shown to improve the predictive power of QSAR models. researchgate.net

Another critical endpoint is the bioconcentration factor (BCF), which measures the extent to which a chemical accumulates in an aquatic organism from the surrounding water. nih.govresearchgate.netnih.govresearchgate.net High BCF values indicate a potential for bioaccumulation in the food chain. QSAR models for BCF often rely on log Kow, but also incorporate other descriptors to account for factors like metabolism and molecular size. researchgate.net Various QSAR models for BCF are available through platforms like VEGA, which provides predictions from multiple models, allowing for a more robust assessment. nih.gov

Spectroscopic Data Prediction and Interpretation in Chemical Analysis

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of 2,6-dichloroaniline, which are used for its identification and characterization.

Infrared (IR) Spectroscopy: Theoretical calculations, typically using DFT methods, can predict the vibrational frequencies of a molecule. researchgate.netresearchgate.netosti.gov The calculated IR spectrum can be compared with the experimental spectrum, such as the one available from the NIST Chemistry WebBook, to aid in the assignment of vibrational modes to specific functional groups and bond movements within the molecule. nist.govchemicalbook.com This comparison helps to confirm the molecular structure and provides a deeper understanding of its vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. researchgate.netnih.govchemicalbook.com The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.net By comparing the calculated chemical shifts with experimental data, the assignment of signals in the NMR spectrum can be confirmed, which is particularly useful for complex molecules.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions of a molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. researchgate.netmdpi.comfaccts.degaussian.comyoutube.com These calculations provide the excitation energies (wavelength of maximum absorption, λmax) and the oscillator strengths (related to the intensity of the absorption). gaussian.com By simulating the UV-Vis spectrum, researchers can understand the electronic structure and the nature of the electronic transitions (e.g., π→π* or n→π*) of 2,6-dichloroaniline.

Q & A

Q. How can researchers ensure the purity of this compound in synthesis protocols?

- Answer: High-Performance Liquid Chromatography (HPLC) with diode-array detection (DAD) is effective for identifying impurities like 2,6-dichloroaniline or chlorinated by-products. Gas chromatography (GC) with ≥98% purity thresholds is recommended for volatile derivatives . Recrystallization from ethanol/water mixtures improves purity, as noted in synthesis protocols yielding >99% purity .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Answer: Classified as a suspected carcinogen (OSHA Category 2), it requires PPE (gloves, lab coats, goggles) and handling in fume hoods. Spills should be collected using inert absorbents and disposed via approved waste facilities. Emergency protocols include rinsing exposed skin/eyes for 15 minutes and avoiding inhalation .

Advanced Research Questions

Q. How can crystallographic studies elucidate the molecular interactions of this compound derivatives?

- Answer: Single-crystal X-ray diffraction (e.g., SHELX software) reveals intramolecular hydrogen bonds (N–H⋯O, N–H⋯Cl) and π-π stacking in derivatives like 4-(2,6-dichloroanilino)pent-3-en-2-one. Dihedral angles (e.g., 81.85° between aromatic and ketone planes) inform steric effects in reaction design .

Q. What methodologies are effective in analyzing degradation products of this compound under environmental conditions?

- Answer: UV-Vis spectrophotometry and HPLC-MS/MS monitor oxidative degradation pathways. Chemical oxygen demand (COD) and total organic carbon (TOC) assays quantify mineralization efficiency. Toxicity assays (e.g., microbial bioindicators) assess ecological impacts .

Q. How can isotopic labeling (e.g., ¹⁴C) of this compound enhance metabolic or environmental tracking studies?

- Answer: Radiolabeled ¹⁴C analogs (50–60 mCi/mmol) enable tracing in metabolic pathways or soil/water systems. Ethanol-based formulations ensure solubility for in vivo/in vitro studies, while autoradiography or liquid scintillation counting quantifies distribution .

Q. What synthetic strategies optimize the yield of this compound in multi-step reactions?

- Answer: Stepwise synthesis via acetylacetone and 2,6-dichloroaniline condensation (Dean-Stark trap, benzene reflux) achieves ~72% yield. Steam distillation at 100°C followed by cold filtration (0–10°C) minimizes by-products . Acid catalysts (e.g., H₂SO₄) improve reaction kinetics .

Q. How do reaction conditions influence the formation of by-products like 2,6-dichloroaniline in related pharmaceutical syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.